molecular formula C18H8N2 B3270354 Fluoranthene-8,9-dicarbonitrile CAS No. 52477-75-5

Fluoranthene-8,9-dicarbonitrile

Cat. No.: B3270354
CAS No.: 52477-75-5
M. Wt: 252.3 g/mol
InChI Key: MHUNDJHIXJHJMV-UHFFFAOYSA-N
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Description

Fluoranthene-8,9-dicarbonitrile is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two cyano groups at the 8 and 9 positions of the fluoranthene structure. Fluoranthene itself is known for its interesting photophysical and fluorescence properties, making its derivatives valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoranthene-8,9-dicarbonitrile typically involves the functionalization of fluoranthene. One common method is the cycloaddition reaction, where fluoranthene is reacted with a suitable nitrile source under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions in specialized reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Fluoranthene-8,9-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fluoranthene-8,9-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluoranthene-8,9-dicarbonitrile involves its interaction with specific molecular targets. In the context of OLEDs, the compound acts as an electron acceptor, facilitating the transfer of electrons and enhancing the efficiency of light emission. The presence of cyano groups enhances its electron-withdrawing capability, making it a valuable component in electronic materials .

Comparison with Similar Compounds

    Fluoranthene: The parent compound, known for its fluorescence properties.

    Fluoranthene-8,9-dicarboxylic acid: An oxidized derivative.

    Fluoranthene-8,9-diamine: A reduced derivative.

Uniqueness: Fluoranthene-8,9-dicarbonitrile is unique due to the presence of cyano groups, which significantly alter its electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing capabilities, such as in the development of advanced electronic materials and fluorescent probes .

Properties

IUPAC Name

fluoranthene-8,9-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8N2/c19-9-12-7-16-14-5-1-3-11-4-2-6-15(18(11)14)17(16)8-13(12)10-20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUNDJHIXJHJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C(=C4)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90851003
Record name Fluoranthene-8,9-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90851003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52477-75-5
Record name Fluoranthene-8,9-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90851003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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